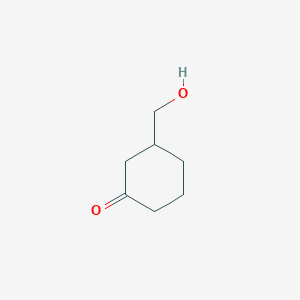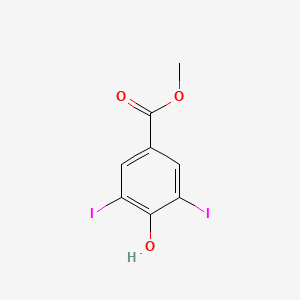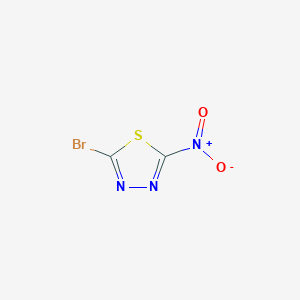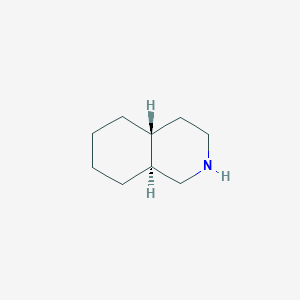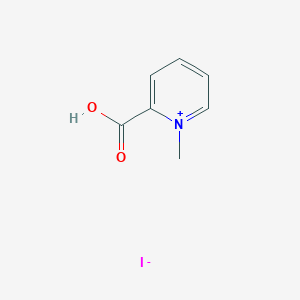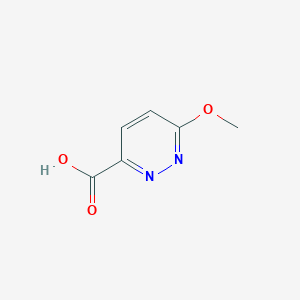
2-Amino-2',4'-difluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2’,4’-difluoroacetophenone, also known by its CAS number 643029-92-9, is a chemical compound with the formula C8H7F2NO . It is also known by other synonyms such as 2-AMINO-1-(2,4-DIFLUOROPHENYL)ETHANONE and 2,4-Difluorophenacylamine . It falls under the category of Pharmaceutical Intermediates and Bulk Drug Intermediates .
Molecular Structure Analysis
The molecular weight of 2-Amino-2’,4’-difluoroacetophenone is 171.14 and its exact mass is 171.049576 . Its molecular formula is C8H7F2NO . The compound has a topological polar surface area of 43.1, a heavy atom count of 12, and a complexity of 174 .Physical And Chemical Properties Analysis
2-Amino-2’,4’-difluoroacetophenone has a density of 1.3±0.1 g/cm3 . Its boiling point is 255.9±30.0 °C at 760 mmHg , and it has a flash point of 108.6±24.6 °C . The compound has a refractive index of 1.510 .Aplicaciones Científicas De Investigación
Sensing and Detection
2-Aminoacetophenone (2-AA) serves as a significant metabolite produced by Pseudomonas aeruginosa, a pathogenic bacteria, marking its presence in water. It is identified as a biomarker for this bacteria in water systems. The detection of 2-AA, traditionally requiring elaborate and costly analytical techniques, can be efficiently conducted using a europium metal-organic framework (Eu-MOF). This luminescent sensing material offers a rapid, environmentally benign, and cost-effective method for the swift detection of Pseudomonas aeruginosa in water, especially beneficial for real-time monitoring of drinking water quality. The sensitivity, rapid response, and high-selectivity of Eu-MOF towards 2-AA, coupled with its resistance to common detection interference in drinking water, underscore its utility in monitoring water quality and ensuring public health safety (Guo et al., 2021).
Medical Diagnostics
2-Aminoacetophenone has been identified as a chemical indicator for Pseudomonas aeruginosa infection, particularly marking a decline in lung function among cystic fibrosis patients. The conventional detection methods, primarily laboratory-based, posed limitations in timely patient care. However, the advent of electrochemistry-based sensing strategies has paved the way for point-of-care devices capable of real-time detection. This method utilizes electrochemical signals from various electrode substrates to detect 2-AA in aqueous solutions, offering a practical approach for developing handheld diagnostic tools for identifying Pseudomonas aeruginosa infections in a non-invasive manner (Metters et al., 2014).
Environmental Monitoring
The presence of 2-Aminoacetophenone in wine is closely linked to the sensory phenomenon known as UTA ("untypical aging off-flavor"). The detection of this compound in wine, traditionally performed through gas chromatography and mass selective detection, is now possible through a more rapid and selective method. High-performance thin-layer chromatography with fluorescence detection (HPTLC-FLD) presents a quick and sensitive approach for determining AAP in wine, facilitating analyses well below the odor thresholds. This method represents a significant advancement in wine quality monitoring, providing a convenient and efficient alternative for quality assurance in the wine industry (Horlacher & Schwack, 2016).
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of a fire, use dry chemical, carbon dioxide or alcohol-resistant foam to extinguish .
Propiedades
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXLIJNSXGMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476745 |
Source


|
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643029-92-9 |
Source


|
| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)
